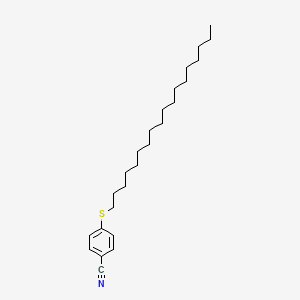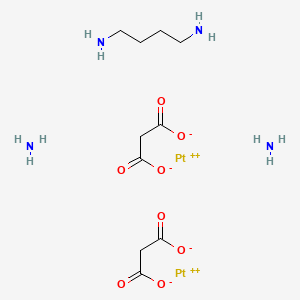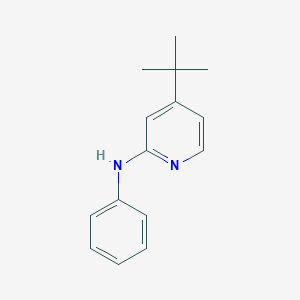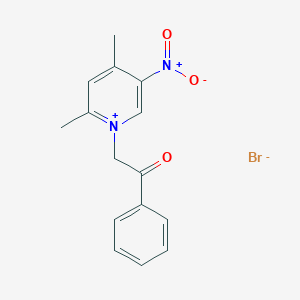
16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate: is a chemical compound with the molecular formula C29H50O7 . It is an ester formed from lauric acid and a polyether alcohol. This compound is known for its unique structure, which includes multiple ether linkages and a phenyl group, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate typically involves the esterification of lauric acid with 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process. Additionally, advanced purification techniques such as chromatography may be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester linkage, converting it into the corresponding alcohol and acid.
Substitution: The ether linkages in the compound can participate in nucleophilic substitution reactions, where the ether oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic conditions.
Major Products Formed:
Oxidation: Phenolic derivatives and carboxylic acids.
Reduction: Alcohols and lauric acid.
Substitution: Ether derivatives with different substituents.
Applications De Recherche Scientifique
Chemistry: In chemistry, 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate is used as a model compound to study esterification and etherification reactions. Its unique structure makes it suitable for investigating the reactivity of polyether chains and phenyl groups.
Biology: This compound can be used in biological studies to understand the interactions between polyether chains and biological membranes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: In the industrial sector, this compound can be used as a surfactant or emulsifier in various formulations, including cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate involves its interaction with molecular targets through its ester and ether linkages. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the polyether chain can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl hexanoate
- 16-(4-Methoxyphenyl)-3,6,9,12,15-pentaoxahexadec-1-yl laurate
- 3,6,9,12,15-Pentaoxaheptadecane
Comparison: Compared to similar compounds, 16-Phenyl-3,6,9,12,15-pentaoxahexadec-1-yl laurate is unique due to its laurate ester linkage, which imparts distinct physicochemical properties. The presence of the phenyl group also enhances its reactivity and potential for various applications. Other similar compounds may have different ester linkages or substituents, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
125109-54-8 |
|---|---|
Formule moléculaire |
C29H50O7 |
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C29H50O7/c1-2-3-4-5-6-7-8-9-13-16-29(30)36-26-25-34-22-21-32-18-17-31-19-20-33-23-24-35-27-28-14-11-10-12-15-28/h10-12,14-15H,2-9,13,16-27H2,1H3 |
Clé InChI |
FEPJXVPONQORIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)


![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)

![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)

![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)

![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)

![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)
